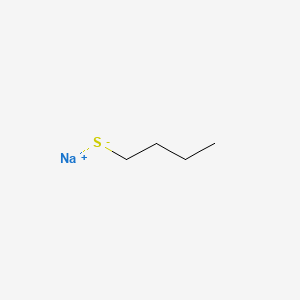

Sodium 1-butanethiolate

描述

Contextual Significance in Modern Chemical Science

The primary importance of sodium 1-butanethiolate in contemporary chemical science is derived from its function as a potent nucleophile. The thiolate anion is an effective agent for the formation of carbon-sulfur (C-S) bonds, which are fundamental to a vast array of organic molecules and materials. Its main application is in nucleophilic substitution reactions, particularly those that follow an SN2 mechanism, where it reacts with compounds such as alkyl halides to produce thioethers.

In the field of materials science, the strong affinity of sulfur for certain metals makes this compound valuable for the creation of nanoparticles and coatings, as well as for the modification of metal surfaces. Furthermore, it acts as a crucial reagent in polymer chemistry. Specifically, it is utilized in the synthesis of Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which are essential for manufacturing well-defined polymers with controlled molecular weights and complex structures.

Scope and Objectives of Research Endeavors

Academic research involving this compound is diverse, with several key objectives aimed at harnessing its chemical properties for a multitude of applications. A significant area of focus is the development of new synthetic methodologies. Scientists employ this compound to construct complex sulfur-containing molecules. For instance, it has been instrumental in palladium-catalyzed cross-coupling reactions to synthesize specific aryl sulfides. The goal of such studies is often to attain high chemoselectivity and reaction yields, thereby providing efficient routes to valuable chemical entities.

Another avenue of investigation is the synthesis of advanced materials for polymer science. Research has shown the use of this compound in combination with carbon disulfide and other reagents to create specialized RAFT agents.

Additionally, research efforts include the characterization of the fundamental physicochemical properties of this compound. Studies have been conducted to measure properties like its solubility and the freezing point depression of its aqueous solutions. A comprehensive understanding of these characteristics is vital for its application in various chemical processes. The data below illustrates the effect of this compound concentration on the freezing point of water.

Freezing Point Depression of Aqueous this compound Solutions

| Concentration of this compound (mol/kg) | Freezing Point (°C) |

|---|---|

| 0.1 | -0.36 |

| 0.2 | -0.73 |

| 0.3 | -1.11 |

| 0.4 | -1.50 |

| 0.5 | -1.89 |

Further research has explored the application of this compound in the synthesis of metal sulfide (B99878) nanoparticles. The data presented below, derived from a study on the synthesis of metal nanoparticles, showcases the utility of related thiol compounds in controlling nanoparticle size. While this specific data does not use this compound, it is representative of the research objectives in this field, where precise control over nanoparticle dimensions is critical.

Synthesis of Gold Nanoparticles Using Thiol Ligands

| Ligand/Gold Ratio | Reaction Temperature (°C) | Average Core Size (nm) |

|---|---|---|

| 1:1 | 25 | 2.5 |

| 1:2 | 25 | 3.8 |

| 1:1 | 50 | 5.2 |

| 1:2 | 50 | 7.1 |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;butane-1-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLWRSNWWLIJTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-79-5 (Parent) | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70197274 | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4779-86-6 | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium butane-1-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Sodium 1 Butanethiolate

Laboratory Synthesis Protocols

The principal laboratory method for synthesizing sodium 1-butanethiolate involves the deprotonation of its parent thiol, 1-butanethiol (B90362). This process necessitates the use of a strong base capable of abstracting the acidic thiol proton.

The acidity of the thiol group (SH) in 1-butanethiol allows for its facile deprotonation by a sufficiently strong base to form the corresponding thiolate anion.

A common and effective method for the synthesis of this compound is the reaction of 1-butanethiol with sodium hydride (NaH) in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF). Sodium hydride acts as a powerful, non-nucleophilic base, reacting with the thiol to produce the sodium salt and hydrogen gas. commonorganicchemistry.com The reaction proceeds as follows:

CH₃CH₂CH₂CH₂SH + NaH → CH₃CH₂CH₂CH₂SNa + H₂

The use of an anhydrous medium is crucial to prevent the violent reaction of sodium hydride with water, which would also consume the reagent and reduce the yield of the desired product. commonorganicchemistry.com

Table 1: Reaction Parameters for the Synthesis of this compound using Sodium Hydride

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | 1-Butanethiol | The thiol precursor. |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for deprotonation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are essential to prevent reaction with water. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the thiolate and reaction with atmospheric moisture. sigmaaldrich.com |

| Temperature | Typically room temperature | The reaction is generally efficient at ambient temperatures. |

Maintaining an inert atmosphere, using gases like argon or nitrogen, is a critical step in the synthesis of this compound. sigmaaldrich.com Thiols and their corresponding thiolates are susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfides (R-S-S-R) as a significant byproduct. jove.comjove.com The thiolate anion is particularly prone to oxidation.

Furthermore, an inert atmosphere prevents contamination by atmospheric moisture. Sodium hydride reacts vigorously with water, and the presence of moisture would not only consume the base but also introduce water into the reaction, which can interfere with subsequent steps if the thiolate is to be used in moisture-sensitive reactions. commonorganicchemistry.com Therefore, rigorous exclusion of air and moisture is paramount for achieving a high yield of pure this compound.

While sodium hydride is a common choice, other strong bases can also be employed for the deprotonation of 1-butanethiol. The selection of the base can influence the reaction conditions, workup procedure, and the purity of the final product.

One alternative is the use of sodium metal dispersion in an inert solvent like xylene. This method can produce anhydrous this compound with high purity and yield. The reaction involves the direct interaction of the thiol with the finely dispersed sodium metal.

Another common method involves the use of sodium hydroxide (B78521) (NaOH) . This approach is simpler and uses milder conditions, often carried out in an aqueous solution at room temperature. However, a significant drawback is that the resulting this compound will be in an aqueous solution and will require drying for applications that need anhydrous conditions. The presence of water can also lead to an equilibrium that may not favor complete deprotonation.

Table 2: Comparison of Deprotonation Reagents for 1-Butanethiol

| Reagent | Typical Solvent | Advantages | Limitations |

|---|---|---|---|

| Sodium Hydride (NaH) | Anhydrous THF, DMF | High yield, clean reaction. commonorganicchemistry.com | Requires strict anhydrous and inert conditions. commonorganicchemistry.com |

| Sodium Metal | Xylene, Toluene | High purity, anhydrous product. | Requires careful handling of sodium metal. |

| Sodium Hydroxide (NaOH) | Water, Ethanol | Simple, mild conditions. | Product contains water, may not go to completion. |

Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and the solvent. The choice of purification method depends on the physical properties of the thiolate and the impurities present.

For this compound that is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique. By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at a lower temperature. This is particularly advantageous for thermally sensitive compounds that might decompose at their atmospheric boiling point.

Purification Techniques for Synthesized this compound

Recrystallization in Dry Solvents

Recrystallization is a fundamental purification technique used to refine solid compounds based on differences in solubility. ualberta.capraxilabs.com For this compound, which is often required in an anhydrous state for subsequent reactions, recrystallization in dry (anhydrous) solvents is a suitable purification step.

The underlying principle of this method is the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. mnstate.edu An ideal solvent for this process will dissolve the this compound to a greater extent at an elevated temperature than at room or sub-ambient temperatures. ualberta.ca

The procedure involves dissolving the crude this compound in a minimum amount of a hot, anhydrous solvent to form a saturated solution. This step ensures that any insoluble impurities can be removed via hot filtration. The subsequent slow cooling of the filtrate allows the solubility of the this compound to decrease, leading to the formation of purified crystals. The soluble impurities, being less concentrated, remain in the solution or "mother liquor". mnstate.edu The purified crystals are then collected by filtration and washed with a small amount of the ice-cold, dry solvent to remove any residual mother liquor. ualberta.ca For this process to be effective, it is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water, which can affect the purity and reactivity of the final product.

Industrial Scale Production Approaches

On an industrial scale, the synthesis of this compound is typically achieved through methods that are cost-effective, high-yielding, and produce a product of consistent quality. Two prominent approaches include the use of sodium metal dispersions and the reaction of the parent thiol with aqueous caustic solutions.

Sodium Metal Dispersion Method

A method well-suited for industrial production that yields a high-purity, anhydrous product involves the direct reaction of 1-butanethiol with a fine dispersion of sodium metal in an inert organic solvent. This process is highly efficient, with reported yields of approximately 97%.

The initial and critical step in this method is the creation of a stable suspension of finely divided sodium metal. Sodium is a reactive metal that is typically handled under oil. chemicalbook.comstrem.com To prepare the dispersion, solid sodium metal is added to an inert, high-boiling solvent, such as xylene. A dispersing agent, for instance, a fatty acid like oleic acid, is included to stabilize the suspension and prevent the fine sodium particles from agglomerating. The mixture is subjected to high-shear mechanical agitation while heated, which breaks the molten sodium into microscopic droplets. Upon cooling, these droplets solidify, forming a stable suspension of finely divided sodium particles, typically with a particle size ranging from 10 to 200 microns. Maintaining an inert atmosphere is essential throughout this process to prevent the sodium from oxidizing.

Once the stable sodium dispersion is prepared, 1-butanethiol is added to the suspension under controlled temperature conditions. The reaction is exothermic and proceeds readily at temperatures ranging from 25°C up to the boiling point of the solvent. The large surface area of the dispersed sodium allows for a smooth and complete reaction with the thiol, liberating hydrogen gas and forming the sodium thiolate salt.

This method's key advantage is the production of an anhydrous, high-purity this compound, which is often crucial for its use in sensitive organic synthesis applications.

Table 1: Example Reaction Parameters for Sodium Metal Dispersion Method

| Component | Amount (g) | Moles | Role |

| 1-Butanethiol | 16.9 | 0.188 | Reactant |

| Sodium Dispersion (Na) | 3.45 | 0.15 | Reactant |

| Xylene | Equal weight to sodium | - | Dispersing Medium |

| Oleic Acid | ~1% by weight | - | Dispersing Aid |

| Reaction Temperature | ~50°C | ||

| Reported Yield | ~97% |

Data sourced from a patent example.

Conversion of Thiols in Aqueous Caustic Solutions for Thiolate Formation

A common and straightforward method for forming thiolate salts, particularly in industrial processes like petroleum sweetening, is the reaction of thiols with aqueous caustic solutions, such as sodium hydroxide (NaOH). polimi.it This acid-base reaction involves the deprotonation of the weakly acidic thiol by the strong base.

The reaction between 1-butanethiol and aqueous sodium hydroxide proceeds as follows: CH₃CH₂CH₂CH₂SH + NaOH(aq) → CH₃CH₂CH₂CH₂SNa(aq) + H₂O(l)

This process is typically carried out at room temperature and is valued for its simplicity and the use of readily available and easy-to-handle reagents. In the context of petroleum refining, this reaction is the first stage of "extractive sweetening," where mercaptans (thiols) are extracted from hydrocarbon streams into an aqueous caustic phase, forming sodium mercaptides (thiolates). polimi.it The resulting aqueous solution of the thiolate can then be subjected to oxidation to convert the mercaptans into less odorous disulfides. polimi.itresearchgate.net

While this method is simple, its primary limitation is that the this compound is produced in an aqueous solution. For applications requiring the anhydrous salt, a subsequent and often rigorous drying process is necessary to remove the water.

Table 2: Summary of Aqueous Caustic Solution Method

| Parameter | Description |

| Reactants | 1-Butanethiol, Sodium Hydroxide |

| Solvent | Water |

| Typical Temperature | Room Temperature |

| Advantages | Simple procedure, mild reaction conditions |

| Limitations | Produces an aqueous solution of the product, requiring drying for anhydrous applications. |

Information sourced from multiple references. orgsyn.org

Reaction Mechanisms and Mechanistic Investigations of Sodium 1 Butanethiolate

Nucleophilic Reactivity and Substitution Pathways

As the sodium salt of 1-butanethiol (B90362), sodium 1-butanethiolate is a strong nucleophile due to the negatively charged sulfur atom. dv-expert.org This high electron density enables it to readily attack electron-deficient centers, making it a versatile tool for forming new chemical bonds. Its utility is particularly pronounced in S_N2 reactions, where it demonstrates significant efficiency. scientificlabs.ie

S_N2 Reactions with Electrophilic Centers

The primary mode of reaction for this compound is the bimolecular nucleophilic substitution (S_N2) pathway. masterorganicchemistry.com In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This process results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The effectiveness of the S_N2 reaction is heavily influenced by the steric hindrance at the electrophilic carbon, with less substituted carbons leading to faster reaction rates. masterorganicchemistry.com

A key application of this compound is the formation of carbon-sulfur bonds. The thiolate anion acts as a powerful nucleophile, attacking electrophilic carbon atoms to create thioethers and other organosulfur compounds. This bond-forming reaction is fundamental in the synthesis of a wide array of molecules.

This compound readily reacts with alkyl halides in a classic S_N2 fashion to produce thioethers. openstax.org For example, the reaction of this compound with an alkyl bromide, such as 1-bromooctane, results in the formation of the corresponding butyl thioether. openstax.org

The reaction can be represented as: CH₃CH₂CH₂CH₂SNa + R-X → CH₃CH₂CH₂CH₂S-R + NaX (where R is an alkyl group and X is a halide)

Similarly, this compound can react with esters to yield thiol esters. scientificlabs.ie This transformation is particularly useful in various synthetic strategies.

A general representation of the reaction with an ester is: CH₃CH₂CH₂CH₂SNa + R-CO-OR' → CH₃CH₂CH₂CH₂S-CO-R + NaOR'

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., Methyl Iodide) | Thioether (e.g., Butyl methyl sulfide) | S_N2 |

| This compound | Ester | Thiol Ester | Nucleophilic Acyl Substitution |

A notable application of this compound is the dealkylation of sterically hindered esters and lactones. scientificlabs.iesigmaaldrich.com The strong nucleophilicity of the thiolate allows it to attack the sterically encumbered carbon of the ester group, leading to the cleavage of the carbon-oxygen bond. This method is particularly effective for removing protecting groups in complex molecule synthesis. unamur.be

The synthesis of thioethers using this compound and an alkyl halide is analogous to the Williamson ether synthesis. khanacademy.orgtcichemicals.com In the Williamson ether synthesis, an alkoxide reacts with an alkyl halide to form an ether. wvu.edumasterorganicchemistry.com The sulfide (B99878) synthesis follows a similar mechanistic pathway, where the thiolate anion replaces the alkoxide as the nucleophile. khanacademy.orgchegg.com This S_N2 reaction is a reliable method for preparing a wide range of sulfides. khanacademy.org

| Synthesis | Nucleophile | Electrophile | Product |

| Williamson Ether Synthesis | Alkoxide (RO⁻) | Alkyl Halide (R'-X) | Ether (R-O-R') |

| Sulfide Synthesis (Analogy) | Thiolate (RS⁻) | Alkyl Halide (R'-X) | Sulfide (R-S-R') |

The reactivity of this compound in S_N2 reactions is significantly influenced by the choice of solvent. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to enhance the rate of S_N2 reactions. researchgate.net These solvents solvate the sodium cation, leaving the thiolate anion more "naked" and therefore more nucleophilic. In contrast, polar protic solvents can hydrogen bond with the thiolate, reducing its nucleophilicity. researchgate.net

Steric hindrance also plays a crucial role. masterorganicchemistry.com The S_N2 reaction is fastest with methyl and primary alkyl halides. masterorganicchemistry.commasterorganicchemistry.com As the substitution on the carbon atom bearing the leaving group increases (secondary and tertiary alkyl halides), the rate of reaction decreases dramatically due to steric hindrance, which impedes the backside attack of the nucleophile. masterorganicchemistry.com In cases of significant steric hindrance, elimination reactions (E2) may become a competing pathway. masterorganicchemistry.com

| Factor | Effect on S_N2 Reactivity of this compound |

| Solvent | |

| Polar Aprotic (e.g., DMSO, DMF) | Enhances reactivity by solvating the cation. |

| Polar Protic (e.g., Ethanol, Water) | Decreases reactivity by solvating the anion. |

| Steric Hindrance | |

| Methyl/Primary Alkyl Halide | High reactivity. masterorganicchemistry.com |

| Secondary Alkyl Halide | Moderate reactivity, potential for competing E2 elimination. masterorganicchemistry.com |

| Tertiary Alkyl Halide | Very low to no reactivity, E2 elimination predominates. masterorganicchemistry.com |

Cleavage Reactions with Aryl Methyl Ethers

This compound serves as an effective nucleophilic reagent for the cleavage of aryl methyl ethers, a key chemical transformation in organic synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The thiolate anion (CH₃CH₂CH₂CH₂S⁻) acts as the potent nucleophile, attacking the electrophilic carbon of the methyl group on the ether. researchgate.net This nucleophilic attack results in the cleavage of the carbon-oxygen bond, displacing the phenoxide anion and forming a thioether, specifically butyl methyl sulfide. researchgate.net

The general reaction is as follows: Ar-O-CH₃ + CH₃CH₂CH₂CH₂SNa → Ar-O⁻Na⁺ + CH₃SCH₂CH₂CH₂CH₃

This method is particularly valuable for the deprotection of phenolic groups that have been protected as their methyl ethers. The reaction is typically conducted in polar aprotic solvents, such as dimethylformamide (DMF), which enhance the nucleophilicity of the thiolate anion and promote the SN2 reaction. researchgate.netresearchgate.net The choice of solvent and base can be critical for the success of the cleavage. researchgate.net The use of longer-chain thiols like 1-butanethiol is advantageous as they have lower volatility, which helps to mitigate the foul odors commonly associated with low molecular weight thiols. researchgate.net A practical approach involves the in-situ generation of the sodium thiolate by reacting the corresponding thiol (1-butanethiol) with a base like sodium hydroxide (B78521), which provides an attractive option for demethylation. rsc.org

Oxidation Reactions and Redox Mechanisms

Formation of Disulfides

2 CH₃CH₂CH₂CH₂SNa --[O]--> CH₃CH₂CH₂CH₂(S-S)CH₂CH₂CH₂CH₃ + 2e⁻

Detailed kinetic studies have been performed on the oxidation of alkanethiols, including 1-butanethiol, to their corresponding disulfides. epa.govacs.org These investigations provide insight into the reaction mechanism, the influence of various reactants, and the effects of the reaction environment.

A prominent oxidizing agent used for this transformation is Sodium N-chloro-p-toluenesulfonamide, commonly known as Chloramine-T (CAT). epa.govacs.org In an alkaline medium, CAT exists in equilibrium with several active species, including p-toluenesulfonamide (B41071) (TsNH₂), dichloramine-T (TsNCl₂), hypochlorous acid (HOCl), and the anion of CAT (CH₃C₆H₄SO₂NCl⁻). epa.govacs.org Mechanistic studies indicate that for the oxidation of 1-butanethiol, the reaction proceeds through a two-pathway mechanism where both hypochlorous acid (HOCl) and the CAT anion (TsNCl⁻) act as the primary oxidizing species, interacting with the thiol in the rate-limiting steps. epa.govacs.org The addition of p-toluenesulfonamide, a reduction product of CAT, to the reaction mixture has been shown to retard the reaction rate. acs.org

Kinetic investigations into the oxidation of 1-butanethiol by Chloramine-T in an alkaline medium have determined the order of the reaction with respect to the reactants. epa.govacs.org The studies, conducted at 15°C, revealed that the reaction exhibits a first-order dependence on both the concentration of Chloramine-T ([CAT]₀) and the concentration of the thiol ([Thiol]₀). epa.govacs.orgacs.org Furthermore, the reaction shows a fractional-order dependence on the concentration of hydroxide ions ([OH⁻]). epa.govacs.orgacs.org

| Reactant | Reaction Order | Citation |

| Chloramine-T (CAT) | First | epa.gov, acs.org |

| 1-Butanethiol | First | epa.gov, acs.org |

| Hydroxide Ion (OH⁻) | Fractional | epa.gov, acs.org |

| Parameter | Effect on Reaction Rate | Citation |

| pH (via [OH⁻]) | Fractional order dependence; rate is influenced by pH. | epa.gov, acs.org |

| Ionic Strength | No significant effect. | epa.gov, acs.org, iosrjournals.org |

Kinetic and Mechanistic Studies of Thiolate Oxidation

Formation of Sulfinic Acids and Sulfonates

This compound can undergo oxidation to yield a variety of products, including disulfides, sulfinic acids, or sulfonates. The specific product formed is highly dependent on the choice of the oxidizing agent and the reaction conditions. While mild oxidizing agents typically yield the corresponding disulfide (dibutyl disulfide), stronger agents can lead to more highly oxidized sulfur species. For instance, the use of hydrogen peroxide (H₂O₂) in the presence of iodine (I₂) can oxidize this compound to the corresponding sulfonate derivatives. The formation of sulfinic acids from thiols is a key transformation in organosulfur chemistry, often proceeding through the oxidation of the thiol or a related derivative. organic-chemistry.orgorganic-chemistry.org

Thiol-Michael Addition Reactions of this compound

The Thiol-Michael addition, a specific type of Michael or conjugate addition, is a crucial reaction in organic synthesis for forming carbon-sulfur bonds. acsgcipr.orgresearchgate.net This reaction involves the addition of a sulfur nucleophile, such as a thiolate, to an electron-deficient alkene or alkyne, often referred to as a Michael acceptor. acsgcipr.orgresearchgate.net this compound, which provides the highly nucleophilic 1-butanethiolate anion (CH₃CH₂CH₂CH₂S⁻), is an excellent reagent for initiating these transformations. The reaction is highly efficient and atom-economical, typically proceeding under mild conditions. acsgcipr.org

The general mechanism for the base-catalyzed Thiol-Michael addition begins with a base deprotonating a thiol to form a thiolate anion. nih.gov In the case of using this compound directly, the reactive thiolate nucleophile is already present. This nucleophile then attacks the β-carbon of the α,β-unsaturated system, which is electrophilic due to conjugation with an electron-withdrawing group (EWG). libretexts.orglibretexts.orgwikipedia.org This conjugate attack results in the formation of a resonance-stabilized enolate intermediate. libretexts.orgpressbooks.pub Subsequent protonation of this intermediate, typically by a proton source in the reaction mixture, yields the final thioether adduct. nih.govlibretexts.org The reaction is generally favored by polar aprotic solvents which can stabilize charged intermediates. rsc.org

Reaction with Electron-Deficient Alkenes

This compound readily participates in Thiol-Michael reactions with a variety of electron-deficient alkenes. The reactivity of the alkene, or Michael acceptor, is dictated by the nature of the electron-withdrawing group (EWG) it is conjugated with. acsgcipr.org Common EWGs that activate the double bond for this type of nucleophilic attack include ketones, esters, nitriles, and sulfones. acsgcipr.orgwikipedia.org

The reaction of 1-butanethiol, often generated in situ or used as its sodium salt, with α,β-unsaturated carbonyl compounds like ketones and esters proceeds efficiently. researchgate.netsemanticscholar.org For instance, the addition of 1-butanethiol to α,β-unsaturated ketones, such as chalcones, can be catalyzed by various agents to produce β-thio-ketones in high yields. semanticscholar.org Similarly, α,β-unsaturated esters react to form the corresponding β-thio-ester derivatives. researchgate.net Research has demonstrated the successful Michael-type addition of in situ generated n-butanethiol to a range of electron-deficient olefins, yielding the corresponding adducts in good yields. researchgate.net

The table below summarizes the results of the Thiol-Michael addition of 1-butanethiol to various electron-deficient alkenes.

Table 1: Thiol-Michael Addition of 1-Butanethiol to Electron-Deficient Alkenes

| Michael Acceptor (Substrate) | Product | Yield (%) |

|---|---|---|

| 2-Cyclohexen-1-one | 3-(Butylthio)cyclohexanone | 93% researchgate.net |

| 2-Cyclopenten-1-one | 3-(Butylthio)cyclopentanone | 98% researchgate.net |

| Methyl vinyl ketone | 4-(Butylthio)butan-2-one | 50% researchgate.net |

| Chalcone | 1,3-Diphenyl-3-(butylthio)propan-1-one | 92% semanticscholar.org |

| Ethyl acrylate | Ethyl 3-(butylthio)propanoate | 97% researchgate.net |

| Acrylonitrile | 3-(Butylthio)propanenitrile | 64% researchgate.net |

Involvement in Donor-Acceptor Stenhouse Adducts (DASAs)

Donor-Acceptor Stenhouse Adducts (DASAs) are a class of photoswitches that can isomerize between a linear, nonpolar form and a cyclized, polar form upon exposure to specific stimuli like visible light. researchgate.netresearchgate.net The cyclized form of a DASA contains a cyclopentenone moiety, which is an electron-deficient alkene system susceptible to nucleophilic attack. researchgate.netresearchgate.net

This compound is involved in an isomer-selective Thiol-Michael reaction with DASAs. researchgate.net The nucleophilic addition of the butanethiolate anion occurs specifically on the β-carbon of the double bond within the cyclopentenone ring of the cyclized DASA isomer. researchgate.netresearchgate.net This reaction effectively "traps" the DASA in its cyclized state by forming a stable thioether adduct, thereby modulating its photochemical properties. researchgate.netresearchgate.net

The reaction is highly selective for the cyclic isomer, which is formed under visible-light irradiation. researchgate.netresearchgate.net Studies have shown that the Thiol-Michael addition proceeds preferentially in the presence of both a base (to generate the thiolate) and light (to generate the cyclic DASA isomer). researchgate.netresearchgate.netacs.org The reactivity in these systems can be influenced by concentration, appearing to be equilibrium-driven at lower concentrations and light-driven at higher concentrations. researchgate.net This selective ligation demonstrates a sophisticated method for controlling the state of a molecular switch through a chemical reaction. researchgate.net

Catalytic Roles and Catalysis Research Involving Sodium 1 Butanethiolate

Catalytic Oxidation of Thiols to Disulfides

The oxidation of thiols (RSH) or their corresponding thiolates (RS⁻) to disulfides (RSSR) is a fundamental chemical transformation. While this reaction can occur spontaneously, it is often slow. researchgate.net The presence of a catalyst is crucial to accelerate the reaction rate for practical applications. researchgate.netnih.gov The general mechanism involves the activation of the thiol or thiolate and the oxidant, leading to the formation of a disulfide bond. Transition metal complexes are particularly effective in catalyzing this process. researchgate.net

Transition metal complexes are central to the catalytic oxidation of thiolates. Metals such as cobalt, copper, nickel, iron, and manganese have demonstrated catalytic activity. researchgate.net These metals can exist in various oxidation states, enabling them to participate in the redox cycles required for catalysis. The coordination of the thiolate to the metal center is a key step, which facilitates the electron transfer process necessary for oxidation.

Transition metal complexes involving ligands like pyrophosphate are studied for their role in oxidation reactions. While pyrophosphate is often used as a stabilizer for certain metal ions, its influence on thiol oxidation catalysis is an area of investigation. For instance, the reduction of Mn(III) by thiols is known to proceed rapidly and is not inhibited by the presence of pyrophosphate, which is a common Mn(III) stabilizer. gatech.edu This suggests that the core catalytic activity of the metal center towards the thiol is maintained. The catalytic ability of various transition metals in thiol oxidation generally follows the order: Cu > Mn > Fe > Ni > Co. researchgate.net The formation of different complexes between the metal ions and the thiolate can lead to varying catalytic activities, which is also influenced by the pH of the solution. researchgate.net

Metal phthalocyanines (MPcs), particularly those of cobalt, are highly effective catalysts for the aerobic oxidation of thiols. mdpi.com These macrocyclic complexes are structurally similar to porphyrins found in biological systems and are known for their rich redox chemistry. mdpi.com They can be used in suspension or supported on solid materials like charcoal. mdpi.com

A specific derivative, cobalt phthalocyanine (B1677752) sulphonamide, has been investigated for the liquid-phase oxidation of 1-butanethiol (B90362). researchgate.net Research using this catalyst has provided insights into the reaction kinetics under industrially relevant conditions. researchgate.net The redox potential of the central metal in phthalocyanine derivatives is influenced by the interaction with the phthalocyanine ring and any peripheral substituents, which in turn affects their catalytic activity. nih.gov

| Catalyst | Conversion (%) after 2h | Conversion (%) after 5th Run |

|---|---|---|

| Fe(III)Pc(NO₂)₄ | 98.7 | 98.4 |

| Fe(III)Pc(NO₂)₃NH₂ | 87.8 | N/A |

| Fe(III)Pc(NH₂)₄ | 64.1 | 23.9 |

To enhance catalyst recoverability and create more environmentally friendly systems, the concept of supported ionic liquid phase (SILP) catalysis has been developed. nih.gov This approach involves immobilizing a catalytically active species, often a metal complex or nanoparticle, along with a small amount of an ionic liquid onto a solid support. nih.gov

Novel organotelluride catalysts supported on ionic liquids have been shown to efficiently catalyze the aerobic oxidation of various thiols to disulfides under photosensitized conditions. mdpi.comresearchgate.net These systems offer excellent yields and allow for the simple separation of the product by ether extraction. mdpi.comresearchgate.net A key advantage is the ability to reuse the ionic liquid phase containing the catalyst for multiple successive runs while maintaining high catalytic activity. mdpi.com For example, one such system retained 97% yield even in the fifth run. mdpi.com

Understanding the kinetics of the catalytic oxidation of thiolates is essential for optimizing industrial processes and designing efficient reactors. researchgate.net Kinetic studies typically investigate the influence of various parameters, such as catalyst concentration, substrate concentration, temperature, and oxygen partial pressure, on the reaction rate. researchgate.netresearchgate.net

For the oxidation of 1-butanethiol with a cobalt phthalocyanine sulphonamide catalyst, rate data has been collected under conditions that mimic industrial settings to develop a kinetic model. researchgate.net Similarly, the kinetics of thiol oxidation in the presence of copper ions have been studied, revealing that the reaction order with respect to the catalyst and oxygen can vary depending on the nature of the thiol and the specific copper-thiolate complexes formed. researchgate.net

The concentration of the catalyst is a critical parameter that directly influences the rate of thiol oxidation. Kinetic studies on the oxidation of 1-octanethiol, using a supported cobalt phthalocyanine catalyst, investigated the effect of catalyst concentration on the reaction kinetics. researchgate.net In the oxidation of 1-butanethiol, the effect of catalyst concentration on the reaction rate was also a key parameter in the kinetic analysis. researchgate.net

In copper-catalyzed systems, the reaction kinetics show a specific dependence on the catalyst concentration. For weakly chelating thiols, the reaction is often first order with respect to the copper ion concentration. researchgate.net However, for strongly chelating thiols in an alkaline medium, the reaction order with respect to the copper ion concentration can be 2, and the rate may become independent of the oxygen concentration. researchgate.net This indicates that the formation of a dimeric copper-thiolate complex may be involved in the rate-determining step of the catalytic cycle.

| Thiol Type | Reaction Medium | Order w.r.t. [Cu⁺] | Order w.r.t. [O₂] |

|---|---|---|---|

| Weakly Chelating | N/A | 1 | 1 |

| Strongly Chelating | Alkaline | 2 | 0 |

Kinetic Modeling of Catalytic Oxidation Processes

Dependence on Initial Mercaptan Concentration

In the catalytic oxidation of thiols, the initial concentration of the mercaptan starting material is a critical parameter that influences the reaction rate. Research into the kinetics of 1-butanethiol oxidation has shown that under certain industrial conditions, the reaction follows first-order kinetics with respect to the mercaptan concentration. researchgate.net

Studies investigating the sweetening of light oil, a process that involves the oxidation of mercaptans, have examined the effect of initial 1-butanethiol concentrations. researchgate.net In these kinetic studies, the feed mercaptide concentration typically ranges from 0.05 to 0.15 mol L⁻¹. researchgate.net Experiments conducted with an initial 1-butanethiol concentration of 0.138 mol L⁻¹ demonstrated a clear dependence of the reaction progress on time, which is characteristic of first-order behavior. researchgate.net The linearity observed when plotting the logarithm of the normalized mercaptide concentration against time confirms a first-order rate dependence on the reductant (mercaptide) concentration. researchgate.net This relationship is crucial for designing and optimizing industrial reactors for processes like light oil sweetening. researchgate.net

| Parameter | Observation | Kinetic Order | Industrial Relevance | Source |

|---|---|---|---|---|

| Initial 1-Butanethiol Concentration | Reaction rate is directly proportional to the concentration. | First-Order | Design of industrial reactors for light oil sweetening. | researchgate.net |

Apparent Activation Energies

The apparent activation energy (Ea) is a key kinetic parameter that provides insight into the temperature sensitivity of a reaction rate. For the catalytic oxidation of mercaptans in a caustic solution, a process relevant to the application of sodium 1-butanethiolate, the apparent activation energy has been determined. researchgate.net

In one study, the apparent activation energy for the oxidation of 1-butanethiol was found to be approximately 27.71 ± 1.12 kJ/mol. researchgate.net This value is derived from kinetic studies conducted at different temperatures (15, 30, and 45 °C) and helps in understanding the energy barriers involved in the rate-limiting step of the reaction mechanism. researchgate.net The apparent activation energy is a composite value that reflects the enthalpies of all species within the reaction mechanism, including intermediates and transition states, weighted by their degree of rate control. osti.gov A relatively low activation energy, such as the one reported, suggests that the reaction can proceed efficiently without requiring excessively high temperatures.

| Reaction | Apparent Activation Energy (kJ/mol) | Significance | Source |

|---|---|---|---|

| Catalytic Oxidation of 1-Butanethiol | 27.71 ± 1.12 | Indicates the temperature sensitivity and energy barrier of the reaction; useful for process optimization. | researchgate.net |

Palladium-Catalyzed Coupling Reactions

This compound serves as an effective nucleophilic sulfur source in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-sulfur bonds. These reactions typically involve the coupling of an organic halide or pseudohalide with a sulfur nucleophile in the presence of a palladium catalyst. The general mechanism involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the thiolate and subsequent reductive elimination to yield the thioether product and regenerate the Pd(0) catalyst. whiterose.ac.uk

The use of this compound allows for the synthesis of specific aryl sulfides. While the broader class of alkali metal thiolates is well-established in this context, the specific application of this compound provides a direct route to n-butyl aryl sulfides. The choice of ligands, solvents, and reaction conditions is crucial for the efficiency and selectivity of these transformations. whiterose.ac.uk The reactivity of this compound is analogous to other sodium salts, such as sodium silanolates, which are also effective coupling partners in palladium-catalyzed reactions with aryl iodides and bromides. nih.govnih.gov

Catalysis in Other Organic Transformations

Beyond palladium-catalyzed reactions, the butanethiolate anion derived from this compound participates in other synthetically useful transformations. Its strong nucleophilicity is harnessed in base-catalyzed addition reactions.

One significant application is in the Michael-type addition to electron-deficient alkenes. For example, the addition of 1-butanethiol to α,β-unsaturated ketones (like chalcones) or esters can be catalyzed to produce β-thio-ketones and β-thio-esters, respectively, in high yields. In these reactions, a base generates the butanethiolate anion in situ, which then acts as the nucleophile.

Furthermore, this compound is a key reagent in polymer chemistry, specifically in the synthesis of Reversible Addition-Fragmentation chain Transfer (RAFT) agents. RAFT polymerization is a controlled radical polymerization technique that allows for the production of polymers with well-defined molecular weights and complex architectures. Thiolates like this compound are used in conjunction with reagents such as carbon disulfide to create the specialized RAFT agents that control the polymerization process.

Spectroscopic and Advanced Characterization of Sodium 1 Butanethiolate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including sodium 1-butanethiolate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and chemical environment of the atoms.

Proton (¹H) NMR is instrumental in verifying the structure of this compound by identifying the distinct chemical environments of the hydrogen atoms along its butyl chain. The spectrum of the parent compound, 1-butanethiol (B90362), typically shows characteristic signals that are slightly altered upon formation of the thiolate salt. For alkyl thiols, the thiol proton (S-H) resonance is usually observed between 1.2-1.8 ppm, but this peak is absent in the spectrum of the sodium salt due to deprotonation. rsc.org

The expected ¹H NMR spectrum for this compound would display four distinct signals corresponding to the four different types of protons in the butyl group (CH₃-CH₂-CH₂-CH₂-S⁻Na⁺). The chemical shifts are influenced by the electronegative sulfur atom. The protons on the carbon adjacent to the sulfur (α-protons) are the most deshielded and appear furthest downfield.

Purity assessment is achieved by integrating the areas under these peaks, where the ratio should correspond to the number of protons in each environment (3:2:2:2). The presence of extraneous peaks can indicate impurities, such as unreacted 1-butanethiol or residual solvents from the synthesis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is estimated based on typical values for alkyl thiolates. Actual values may vary based on solvent and concentration.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃- | ~0.9 | Triplet | 3H |

| -CH₂-CH₃ | ~1.4 | Sextet | 2H |

| -CH₂-CH₂SNa | ~1.6 | Quintet | 2H |

| -CH₂-SNa | ~2.5 | Triplet | 2H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a related compound, 3-methyl-1-butanethiol, the ¹³C NMR spectrum shows distinct peaks for each unique carbon atom. chemicalbook.com In the case of 1-butanethiol and its sodium salt, four separate signals are expected, corresponding to the four carbon atoms in the butyl chain. The carbon atom bonded directly to the sulfur atom (C-S) is significantly influenced by sulfur's electronegativity and typically appears in a predictable region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for 1-Butene (a related C4 compound) Source: Adapted from publicly available spectral data. docbrown.info

| Carbon Atom | Chemical Shift (ppm) |

| C1 (=CH₂) | ~114.1 |

| C2 (-CH=) | ~140.2 |

| C3 (-CH₂-) | ~25.5 |

| C4 (CH₃-) | ~13.5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

A key application of IR spectroscopy in the characterization of this compound is the identification of the carbon-sulfur (C-S) bond. The C-S stretching vibration in alkyl thiols and related compounds typically appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. rsc.orgactachemscand.org This absorption band can sometimes be weak. In contrast, the S-H stretching frequency, which is prominent in the parent thiol at around 2550 cm⁻¹, is absent in the spectrum of the thiolate salt, providing clear evidence of salt formation. rsc.org The exact position of the C-S stretch can be influenced by the surrounding molecular structure and any intermolecular interactions.

Table 3: Characteristic IR Frequencies for Thiol-Related Functional Groups

| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) |

| C-S | Stretch | 600 - 800 actachemscand.org |

| S-H | Stretch | ~2550 (weak) rsc.org |

| C-H (sp³) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with Gas Chromatography (GC), it becomes a highly effective tool for separating and identifying volatile components in a mixture.

The synthesis of this compound can leave behind unreacted starting materials, byproducts of side reactions, and residual solvents. GC-MS is the preferred method for identifying and quantifying these volatile impurities. perkinelmer.com Headspace GC-MS is particularly useful, as it involves heating the sample in a sealed vial and injecting the vapor (headspace) into the GC system, which is ideal for analyzing volatile solvents in a solid matrix like this compound. wa.govinnoteg-instruments.com

Common residual solvents that might be detected depend on the synthesis method and could include xylene, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). Potential byproducts include unreacted 1-butanethiol or dibutyl disulfide, which could form via oxidation. The GC separates these components based on their boiling points and interaction with the column's stationary phase, and the MS provides positive identification based on their unique mass spectra.

Table 4: Potential Impurities in this compound Analysis by GC-MS

| Compound Name | Type | Common Use / Origin |

| 1-Butanethiol | Starting Material | Incomplete reaction |

| Dibutyl disulfide | Byproduct | Oxidation of thiolate |

| Xylene | Residual Solvent | Reaction solvent |

| Dimethylformamide (DMF) | Residual Solvent | Reaction solvent |

| Dimethyl sulfoxide (DMSO) | Residual Solvent | Reaction solvent |

Elemental Analysis (CHNS/O) for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. mt.comaurigaresearch.com This method is crucial for confirming the empirical formula of a synthesized compound like this compound and assessing its purity. aurigaresearch.com The technique relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. esogu.edu.trthermofisher.com Upon combustion, the constituent elements are converted into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). esogu.edu.tr These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. esogu.edu.trthermofisher.com The oxygen content is usually determined by pyrolysis in a separate step. esogu.edu.tr

The experimentally determined mass percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₄H₉NaS for this compound). A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric accuracy and purity. mt.com

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Mass % (C₄H₉NaS) | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 42.83% | 42.75% |

| Hydrogen (H) | 8.09% | 8.15% |

| Sodium (Na) | 20.49% | 20.40% |

| Sulfur (S) | 28.58% | 28.50% |

Note: This table presents theoretical values and typical expected experimental results for a high-purity sample. Sodium is not determined by standard CHNS/O analyzers and would be measured by other techniques like atomic absorption spectroscopy, but is included for complete stoichiometric representation.

Chromatographic Techniques (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an essential tool for assessing the purity of this compound by detecting the presence of unreacted starting materials, byproducts, or degradation products.

In an HPLC analysis, a solution of the sample is injected into a column packed with a solid adsorbent material (the stationary phase). A pressurized liquid solvent (the mobile phase) is then pumped through the column. Different components in the sample mixture interact with the stationary phase to varying degrees. Components with a stronger affinity for the stationary phase move more slowly, while those with a weaker affinity move more quickly. This differential partitioning results in the separation of the components as they travel through the column. A detector at the end of the column measures the concentration of each separated component as it elutes. The output is a chromatogram, which plots the detector response against time. The peak corresponding to this compound should be the major peak, and its area percentage is used to quantify the purity.

Table 2: Hypothetical HPLC Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Component | Area % |

|---|---|---|---|

| 1 | 2.54 | Solvent/Impurity | 0.25% |

| 2 | 4.88 | 1-Butanethiol (starting material) | 0.75% |

| 3 | 6.12 | This compound | 98.85% |

| 4 | 7.95 | Dibutyl disulfide (oxidation byproduct) | 0.15% |

Note: This data is illustrative of a purity assessment for a high-purity sample.

X-ray Crystallography for Definitive Structural Confirmation (if crystalline form obtained)

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. rigaku.com If a suitable single crystal of this compound can be grown, this method can unambiguously confirm its molecular structure, including bond lengths, bond angles, and the packing of molecules in the crystal lattice.

The technique involves directing a beam of X-rays onto a single crystal. As the X-rays interact with the electrons of the atoms in the crystal, they are diffracted in a specific pattern. rigaku.com This diffraction pattern is a result of the regular, repeating arrangement of atoms in the crystal lattice. rigaku.com By collecting and analyzing the intensities and positions of the diffracted X-ray spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise position of each atom can be determined, yielding a complete and highly accurate molecular structure. This method is considered the gold standard for structural elucidation of crystalline solids.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₉NaS |

| Formula Weight | 112.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 5.43 |

| c (Å) | 12.17 |

| β (°) | 105.2 |

| Volume (ų) | 545.8 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and represents plausible parameters for a small organic salt crystal structure.

Scanning Tunneling Microscopy (STM) in Surface Science Research

Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique capable of visualizing surfaces at the atomic level. uprm.edu It is particularly valuable in surface science for studying the arrangement and behavior of molecules adsorbed onto a conductive or semiconducting substrate. uprm.edu In the context of this compound, STM can be used to study the formation of self-assembled monolayers (SAMs) of butanethiolate on surfaces like gold (Au(111)). acs.orgresearchgate.net

The principle of STM is based on the quantum mechanical phenomenon of electron tunneling. uprm.edu A sharp, electrically conductive tip is brought very close (within a few angstroms) to the sample surface. When a bias voltage is applied between the tip and the surface, electrons can "tunnel" across the vacuum gap, creating a measurable tunneling current. uprm.edu This current is extremely sensitive to the tip-to-surface distance. By scanning the tip across the surface and maintaining a constant tunneling current, a topographical map of the surface's electron density is generated, revealing the positions of individual atoms and molecules. swan.ac.uk

In-situ Imaging for Surface Adsorption Studies

In-situ STM allows for the direct observation of surface processes as they occur in real-time, such as the adsorption and self-assembly of butanethiolate molecules onto a substrate. acs.org This capability is crucial for understanding the dynamics of monolayer formation, including nucleation, domain growth, and the influence of surface defects. acs.orgaps.org By imaging the surface within a solution containing the thiolate or during its deposition, researchers can monitor the structural evolution of the adsorbed layer. acs.org This provides insights into the intermolecular and molecule-substrate interactions that govern the final structure of the self-assembled monolayer. nih.gov In-situ STM studies have revealed that alkanethiol SAMs on gold can undergo structural changes and rearrangements over time, eventually forming well-ordered domains. researchgate.net

Table 4: Typical STM Imaging Conditions for Thiolate Monolayers on Au(111)

| Parameter | Typical Range |

|---|---|

| Substrate | Au(111) on mica or silicon |

| Tip Material | Tungsten (W) or Pt/Ir alloy |

| Bias Voltage (Vbias) | ±0.5 to ±2.0 V |

| Tunneling Current (It) | 1–100 pA |

| Scan Mode | Constant Current |

| Environment | Ultra-high vacuum (UHV) or liquid |

Source: Data compiled from typical experimental conditions reported in surface science literature. acs.org

Theoretical and Computational Chemistry Studies on Sodium 1 Butanethiolate

Quantum Mechanical Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a framework to predict molecular structures, energies, and properties based on the fundamental principles of quantum mechanics. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, both of which have been instrumental in studying systems involving butanethiolate.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of molecules like sodium 1-butanethiolate.

The bimolecular nucleophilic substitution (S_N2) reaction is a cornerstone of organic chemistry, and thiolates are effective nucleophiles. DFT calculations are frequently employed to model the transition states of these reactions, providing crucial information about reaction barriers and kinetics. coe.eduresearchgate.netsciforum.net

In a typical S_N2 reaction involving a thiolate, the negatively charged sulfur atom attacks an electrophilic carbon, leading to the displacement of a leaving group. DFT can precisely map the geometry of the transition state, where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken. researchgate.netyoutube.com Computational studies on analogous S_N2 reactions show that DFT methods, such as those using the B3LYP functional, can effectively calculate the potential energy surface, identifying the transition state as a first-order saddle point. researchgate.netsciforum.net Analysis of these transition states helps in understanding how factors like substrate structure and solvent influence the reaction rate. sciforum.net

Table 1: Key Parameters in DFT Modeling of S_N2 Transition States

| Parameter | Description | Relevance to Butanethiolate Reactions |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate. Lower Ea indicates a faster reaction. |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Reveals the mechanism of bond formation and breaking. |

| Vibrational Frequencies | Calculation of vibrational modes at the transition state. | A true transition state is characterized by exactly one imaginary frequency. |

| Charge Distribution | The distribution of electron density across the molecule in the transition state. | Provides insight into the electronic nature of the reaction. |

The potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometry. visualizeorgchem.com For a chemical reaction, the PES maps out all possible energetic pathways from reactants to products, including intermediates and transition states. visualizeorgchem.comrsc.org DFT is a primary tool for generating these surfaces for reactions involving butanethiolate.

By calculating the energy for a series of molecular geometries, a detailed PES can be constructed. visualizeorgchem.com For an S_N2 reaction, this would involve mapping the energy as the distance between the butanethiolate sulfur and the target carbon changes, as well as the distance between the carbon and the leaving group. researchgate.netvisualizeorgchem.com These studies reveal that gas-phase S_N2 reactions often proceed through a double-well potential, indicating the formation of ion-molecule complexes before and after the transition state. researchgate.netsciforum.net The shape of the PES is significantly affected by the solvent, which can stabilize or destabilize charged species along the reaction pathway. researchgate.net

1-Butanethiol (B90362) and other alkanethiols are known to form highly ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold (Au). chalmers.sersc.org DFT simulations are essential for understanding the intricate details of the molecule-surface interface and the intermolecular interactions that drive the self-assembly process. acs.orgresearchgate.net

DFT calculations, especially those that include corrections for van der Waals (dispersive) interactions, can accurately predict the adsorption geometries, binding energies, and electronic structures of butanethiolate on a gold surface. acs.org Studies have shown that the sulfur atom of the thiolate binds strongly to the gold surface, often at specific sites like the bridge or hollow sites of the Au(111) lattice. researchgate.netresearchgate.net These simulations also help to elucidate the packing structure of the alkyl chains, including their tilt angle relative to the surface normal, which is a result of the interplay between chain-chain and chain-substrate interactions. chalmers.seacs.org This theoretical work has been critical in resolving debates over the precise structure at the sulfur-gold interface. rsc.org

Table 2: DFT Simulation Findings for Alkanethiolate SAMs on Au(111)

| Property | Finding | Significance |

|---|---|---|

| Adsorption Site | Thiolates preferentially bind to high-coordination sites (e.g., hollow sites). researchgate.netresearchgate.net | Determines the fundamental registry of the monolayer with the substrate. |

| Binding Energy | Strong chemisorption with significant energy release. researchgate.net | Explains the high stability of these monolayers. |

| Chain Structure | Alkyl chains adopt a tilted, all-trans conformation to maximize van der Waals interactions. | Governs the thickness, density, and barrier properties of the SAM. |

| Phase Behavior | A phase transition is observed from propanethiol to butanethiol, indicating changes in packing structure with chain length. rsc.org | Highlights the delicate balance of forces that control SAM structure. |

Computational Modeling of Solvent Effects

Chemical reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. researchgate.netrsc.orgnih.gov This is particularly true for reactions involving charged species like this compound. Computational models account for solvent effects through two main approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, often called continuum models (e.g., the Polarizable Continuum Model, PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netsciforum.net The solute molecule is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute and the polarized continuum. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. For S_N2 reactions involving thiolates, PCM calculations show that polar solvents can significantly alter the potential energy surface, often increasing the activation barrier compared to the gas phase by stabilizing the charged nucleophile more than the diffuse charge of the transition state. researchgate.netsciforum.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which are not captured by implicit models. While more computationally intensive, this method provides a more detailed and accurate picture of the immediate solvation shell around the reacting species. nih.gov For a butanethiolate nucleophile, explicit modeling could involve surrounding it with a cluster of water or alcohol molecules to study how direct hydrogen bonding influences its reactivity and the stability of the transition state. Hybrid models that combine an explicit treatment of the first solvation shell with an implicit continuum for the bulk solvent offer a compromise between accuracy and computational cost.

The choice of solvent, initiator, and the specific thiol can directly influence whether a reaction follows different mechanistic pathways, and computational models are key to untangling these complex interactions. rsc.orgrsc.orgcolab.ws

Implicit Solvation Models

Implicit solvation, or continuum solvation, is a computational method that represents the solvent as a continuous medium rather than as individual molecules. This approach is computationally efficient and provides a reasonable description of the bulk solvent's effect on a solute.

In these models, the solute, such as this compound, is placed within a cavity inside a continuous medium characterized by the solvent's bulk properties, like the dielectric constant. The interaction between the solute and the solvent is then calculated based on this representation. This method effectively averages the behavior of many dynamic solvent molecules.

Common implicit solvation models include:

Polarizable Continuum Model (PCM): This model and its variants, like the Conductor-like Polarizable Continuum Model (C-PCM), are widely used. They calculate the solvent reaction field by modeling apparent polarization charges on the surface of the molecular cavity containing the solute.

Generalized Born (GB) Model: Often combined with a term for the hydrophobic solvent-accessible surface area (SASA), this model is known as GBSA and is frequently used in molecular mechanics.

Solvation Model based on Density (SMD): This model is another prevalent method for calculating solvation energies.

For this compound, implicit solvation models can be employed to estimate the Gibbs free energy of hydration and to study the influence of different solvents on its reactivity and conformational stability.

Table 1: Comparison of Common Implicit Solvation Models

| Model | Basis of Calculation | Key Features |

|---|---|---|

| PCM/C-PCM | Solute in a dielectric cavity, apparent surface charges | Widely applicable, based on Poisson-Boltzmann equation. |

| GBSA | Generalized Born equation + Solvent Accessible Surface Area | Computationally fast, often used with molecular mechanics (MM/GBSA). |

| SMD | Based on solute's electron density | Universal model for any charged or uncharged solute in any solvent. |

Explicit Solvation Models

In contrast to implicit models, explicit solvation models provide a more detailed and intuitively realistic picture by including individual solvent molecules in the simulation. This approach allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding.

These simulations are typically performed using molecular mechanics (MM), molecular dynamics (MD), or Monte Carlo (MC) methods. A significant number of solvent molecules are placed around the solute, and their interactions are calculated over time to understand the system's dynamic behavior.

While computationally more expensive than implicit models, explicit models are crucial when the specific arrangement and fluctuation of solvent molecules are important. For this compound, an explicit model would be necessary to accurately simulate the structure of the solvation shell around the thiolate anion and the sodium cation, providing detailed insights into ion-solvent interactions. The use of periodic boundary conditions and Ewald summation techniques can enhance the efficiency of these calculations.

Table 2: Implicit vs. Explicit Solvation Models

| Feature | Implicit Solvation | Explicit Solvation |

|---|---|---|

| Solvent Representation | Continuous dielectric medium. | Individual solvent molecules. |

| Computational Cost | Lower. | Higher. |

| Level of Detail | Averages solvent effects. | Captures specific, local interactions. |

| Primary Use Case | Calculating bulk solvation free energies. | Studying solvent structure, dynamics, and specific interactions. |

Machine Learning Approaches in Atomic Structure Optimization

Determining the most stable atomic-level structure of a material is a significant challenge in computational physics due to the vast number of possible atomic configurations. Machine learning (ML) techniques have emerged as powerful tools to accelerate the global optimization of atomic structures.

One such method relies on Bayesian optimization with Gaussian processes. This approach uses ML to generate a surrogate potential energy surface (PES), which is then explored to find low-energy structures far more efficiently than traditional methods that require numerous, time-consuming energy and force calculations (e.g., using density-functional theory).

A key innovation in this area is the use of a machine-learning structural fingerprint, such as the Smooth Overlap of Atomic Positions (SOAP) representation, which can be generalized to interpolate between different chemical elements. This allows the optimization algorithm to navigate complex, multi-element chemical spaces effectively. For a compound like this compound, these ML methods could be applied to predict its most stable crystal structure or its conformation on a surface, significantly reducing the computational expense required to explore its potential energy landscape.

Reactivity Prediction in Novel Reaction Systems

Computational chemistry offers powerful tools for predicting the reactivity of compounds like this compound in new or unstudied reaction systems. By using quantum mechanical calculations, it is possible to model the potential energy surfaces of reactions and identify the transition states.

For this compound, which is a potent nucleophile, this approach is particularly useful for predicting its behavior in nucleophilic substitution (SN2) reactions. Computational software packages can be used to:

Model the transition state structures for proposed reaction pathways.

Calculate the activation energies associated with these transition states.

Incorporate solvent effects on the reaction energetics using the implicit or explicit solvation models discussed previously.

By comparing the calculated activation energies for different possible pathways, researchers can predict the most likely reaction products and estimate reaction rates. This predictive capability is invaluable for designing new synthetic routes and understanding reaction mechanisms without the need for extensive experimental work.

Structure-Reactivity Correlations (e.g., Taft Linear Free Energy Relationships)

Linear Free Energy Relationships (LFERs) are used in physical organic chemistry to correlate trends in reaction rates and equilibrium constants with the structural properties of the reactants. The Taft equation is a well-known LFER developed as a modification of the Hammett equation to account for both steric and electronic effects in aliphatic systems.

The Taft equation is expressed as:

log(k/kCH3) = ρσ + δEs

Where:

log(k/kCH3) is the logarithm of the ratio of the reaction rate for a substituted reactant (k) to that of a reference reactant (kCH3).

σ * is the polar substituent constant, which quantifies the inductive and field effects of the substituent.

ρ * is the polar sensitivity factor, indicating the reaction's susceptibility to polar effects.

Es is the steric substituent constant, which quantifies the steric bulk of the substituent.

δ is the steric sensitivity factor, indicating the reaction's susceptibility to steric effects.

Applications of Sodium 1 Butanethiolate in Organic Synthesis

Synthesis of Organosulfur Compoundsbenchchem.comchegg.com

A primary application of sodium 1-butanethiolate is in the construction of organosulfur compounds. The thiolate anion is an effective agent for creating carbon-sulfur (C-S) bonds, which are integral to a wide array of organic molecules.

Thioether Synthesis (e.g., n-butyl 4-chlorophenyl sulfide (B99878), butyl methyl sulfide)benchchem.com

This compound is widely used in the synthesis of thioethers (sulfides) through nucleophilic substitution reactions. This reaction, analogous to the Williamson ether synthesis, typically involves the reaction of the thiolate with an alkyl or aryl halide. The strong nucleophilicity of the thiolate anion enables the efficient displacement of a leaving group to form a new C-S bond.

For instance, n-butyl 4-chlorophenyl sulfide can be prepared via the palladium-catalyzed cross-coupling of this compound and 4-chlorophenyl trifluoromethanesulfonate. orgsyn.org Similarly, the synthesis of butyl methyl sulfide is achieved by the deprotonation of 1-butanethiol (B90362) to form the thiolate, followed by a methylation reaction with a methyl halide. chegg.com

| Reactant 1 | Reactant 2 | Product |

| This compound | 4-chlorophenyl trifluoromethanesulfonate | n-butyl 4-chlorophenyl sulfide |

| This compound | Methyl halide (e.g., CH₃I) | Butyl methyl sulfide |

Thiol Ester Synthesisbenchchem.comsigmaaldrich.com

Thiol esters are another important class of organosulfur compounds that can be synthesized using this compound. sigmaaldrich.com The reaction typically involves the nucleophilic acyl substitution of an acyl chloride or other activated carboxylic acid derivative with the thiolate. The thiolate anion attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., chloride) to form the corresponding thiol ester. This method provides a direct and efficient route to these valuable synthetic intermediates.

Participation in Palladium-Catalyzed Cross-Coupling Reactionsbenchchem.com

In the field of modern synthetic chemistry, this compound has been utilized in palladium-catalyzed cross-coupling reactions to form specific aryl sulfides. These reactions offer a powerful method for constructing C-S bonds, particularly for aryl and vinyl sulfides. The general catalytic cycle involves the oxidative addition of an aryl or vinyl halide (or triflate) to a palladium(0) complex, followed by transmetalation with the this compound, and concludes with reductive elimination to yield the thioether product and regenerate the palladium(0) catalyst. This methodology provides high chemoselectivity and reaction yields, offering an efficient pathway to valuable chemical entities.

As a Sulfur Donor in Various Transformationsbenchchem.com

Beyond its direct role in forming thioethers and thiol esters, this compound can also act as a sulfur donor in various chemical transformations. In this capacity, it serves as a source of sulfur for the synthesis of more complex sulfur-containing molecules. For example, it can be employed in the construction of sulfur-containing heterocycles. The reaction of this compound with molecules containing two electrophilic sites can lead to cyclization and the formation of a sulfur-containing ring system.

Dealkylation Reagent for Esters and Lactonessigmaaldrich.com

This compound is an effective reagent for the dealkylation of esters and lactones, particularly those that are sterically hindered. sigmaaldrich.com The thiolate anion acts as a potent nucleophile in an SN2-type reaction, attacking the alkyl group of the ester and cleaving the C-O bond. This process is especially efficient for demethylating or deethylating esters, providing a mild and effective method for deprotection in complex molecule synthesis.

Applications in Materials Science and Nanotechnology

Preparation of Nanoparticles